molecular formula C5H10O3 B14593789 (3-Methyl-1,2-dioxolan-3-yl)methanol CAS No. 60653-77-2

(3-Methyl-1,2-dioxolan-3-yl)methanol

Cat. No.: B14593789
CAS No.: 60653-77-2
M. Wt: 118.13 g/mol
InChI Key: KNSZQNQNYQCKCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methyl-1,2-dioxolan-3-yl)methanol is an organic compound with the molecular formula C6H12O3 It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Methyl-1,2-dioxolan-3-yl)methanol can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction typically involves the use of an acid catalyst to facilitate the formation of the dioxolane ring. For instance, the use of trifluoroperacetic acid (TFPAA) prepared by the hydrogen peroxide-urea method can yield a completely anhydrous peracid, which is essential to avoid unwanted side reactions .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and stability for commercial use.

Chemical Reactions Analysis

Types of Reactions: (3-Methyl-1,2-dioxolan-3-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketals, while reduction can produce alcohols.

Scientific Research Applications

(3-Methyl-1,2-dioxolan-3-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Methyl-1,2-dioxolan-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its derivatives can act as muscarinic acetylcholine receptor agonists, influencing neurotransmission in the nervous system . The compound’s ability to form stable complexes with other molecules also underlies its utility in various chemical reactions.

Comparison with Similar Compounds

Uniqueness: (3-Methyl-1,2-dioxolan-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other dioxolanes. Its ability to act as a protecting group and its potential biological activities further distinguish it from similar compounds.

Properties

CAS No.

60653-77-2

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

IUPAC Name

(3-methyldioxolan-3-yl)methanol

InChI

InChI=1S/C5H10O3/c1-5(4-6)2-3-7-8-5/h6H,2-4H2,1H3

InChI Key

KNSZQNQNYQCKCJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOO1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.